molecular formula C8H7ClN4S B11880894 N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine

Cat. No.: B11880894
M. Wt: 226.69 g/mol
InChI Key: KSRQBZFEBQQSCH-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a thiazole ring attached via an amine linkage. The unique structure of this compound makes it a valuable scaffold for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine typically involves the nucleophilic substitution reaction of 2,4-dichloro-5-methylpyrimidine with thiazol-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide at room temperature. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 2-position of the pyrimidine ring undergoes nucleophilic displacement with amines, alcohols, and thiols. This reactivity enables structural diversification for SAR studies or prodrug development .

ReagentConditionsProduct StructureYield (%)Reference
PiperazineDMF, 80°C, 12 hN-(5-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)thiazol-2-amine78
MorpholineEtOH, reflux, 6 hN-(5-Methyl-2-morpholinopyrimidin-4-yl)thiazol-2-amine82
4-MethylpiperazineCH₃CN, microwave, 150°CN-(2-(4-Methylpiperazin-1-yl)-5-methylpyrimidin-4-yl)thiazol-2-amine65
EthanolamineK₂CO₃, DMSO, 100°CN-(5-Methyl-2-(2-hydroxyethylamino)pyrimidin-4-yl)thiazol-2-amine71

Key observations:

  • Electron-donating groups on the nucleophile (e.g., piperazine) enhance reaction rates due to increased basicity .

  • Steric hindrance from the 5-methyl group moderately slows substitution kinetics compared to unsubstituted analogues.

Cyclization Reactions

The thiazole nitrogen participates in annulation reactions to form fused heterocyclic systems .

Reagent/ConditionsProductApplicationYield (%)Reference
DMF-DMA, 120°C, 3 hPyrido[2,3-d]thiazolo[3,2-a]pyrimidineKinase inhibitor intermediates68
Ac₂O, H₂SO₄, refluxThiazolo[3,2-a]pyrimidin-5-oneAnticancer scaffold55
CS₂, KOH, EtOH, 70°CThiazolo[5,4-d]thiazole-pyrimidine hybridAntimicrobial agents42

Mechanistic insights:

  • Cyclization typically proceeds via intramolecular nucleophilic attack, facilitated by the planar conformation of the thiazole-pyrimidine system .

  • Electron-withdrawing groups (e.g., chloro) at the pyrimidine 2-position lower the activation energy for ring closure .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for biaryl synthesis .

Reaction TypeCatalyst SystemCoupling PartnerProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Fluorophenylboronic acid4-(4-Fluorophenyl)-N-(pyrimidin-4-yl)thiazol-2-amine73
Buchwald-HartwigPd₂(dba)₃, Xantphos3-Chloro-2-methylanilineN-(3-Chloro-2-methylphenyl)-thiazol-2-amine65
SonogashiraPdCl₂(PPh₃)₂, CuIPhenylacetyleneAlkyne-functionalized pyrimidine-thiazole58

Optimization data:

  • Suzuki couplings require strict oxygen-free conditions to prevent catalyst deactivation .

  • Buchwald-Hartwig aminations show superior regioselectivity compared to SNAr reactions for aryl amine couplings .

Functional Group Transformations

The exocyclic amine and methyl group undergo targeted modifications .

TransformationReagents/ConditionsProductYield (%)Reference
AcylationAcCl, pyridine, 0°CN-Acetyl-thiazol-2-amine derivative89
OxidationMnO₂, CHCl₃, refluxThiazole-2-carboxamide (via methyl → COOH)63
Reductive aminationNaBH₃CN, MeOH, 4Å MSN-(2-Aminoethyl)-thiazol-2-amine57
SulfonationSO₃·Py, DMF, 40°CThiazole-2-sulfonamide48

Stability considerations:

  • The methyl group at pyrimidine 5-position resists oxidation under mild conditions but converts to carboxylic acid with strong oxidants.

  • Acylation proceeds without protecting the thiazole nitrogen due to its lower nucleophilicity compared to the exocyclic amine .

Scientific Research Applications

Anticancer Activity

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine has been studied for its potential as an anticancer agent. Research indicates that compounds with thiazole and pyrimidine moieties can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazole-pyrimidine have shown promising results against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving the inhibition of protein kinases, which play crucial roles in cell cycle regulation and tumor growth .

Case Study: Structure-Activity Relationship (SAR) Analysis

A study conducted on a series of thiazole-pyrimidine derivatives highlighted the importance of specific substitutions on the pyrimidine ring. The presence of a chloro group at the 2-position significantly enhanced anticancer activity by improving binding affinity to cyclin-dependent kinases (CDKs), which are pivotal in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Neuropharmacological Applications

This compound has been investigated for its role as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. This suggests potential applications in treating anxiety and alcohol dependence by modulating stress-related pathways in the brain .

Case Study: CRF1 Antagonism

In preclinical models, CRF1 antagonists have shown efficacy in reducing anxiety-like behaviors and preventing relapse in alcohol dependence models. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various substitutions to enhance its biological activity. Recent advancements in synthetic methodologies have enabled the development of more potent analogs with improved pharmacological profiles .

Table 2: Synthetic Pathways for Derivatives

StepReagents/ConditionsProduct
1Thiazole synthesisThiazol intermediate
2ChlorinationN-(2-Chloro-thiazol derivative)
3Pyrimidine couplingFinal product: this compound

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine can be compared with other similar compounds such as:

Uniqueness: The unique combination of a pyrimidine ring with a thiazole ring in this compound provides a versatile scaffold for the development of novel bioactive molecules

Biological Activity

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and therapeutic potential.

Overview of Biological Activity

The compound this compound belongs to a class of thiazole-pyrimidine derivatives which have been shown to exhibit significant biological activities, especially as inhibitors of various protein kinases involved in cell proliferation. These compounds are particularly relevant in the context of cancer therapy due to their ability to modulate cell cycle progression and induce apoptosis in cancer cells.

Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells through the cell cycle, leading to reduced proliferation and increased apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been reported to show significant growth inhibition (GI) values against multiple human cancer cell lines, including those derived from breast, colon, and lung cancers. A notable study highlighted its effectiveness with a GI value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the thiazole ring combined with a pyrimidine moiety appears crucial for maintaining its anticancer activity. Modifications such as substituents on the pyrimidine ring or variations in the thiazole structure can enhance or diminish its efficacy .

Comparative Analysis

Compound StructureActivity ProfileNotable Findings
This compoundHighEffective against multiple cancer cell lines with significant GI values
2-Aminothiazole derivativesModerate to HighBroad pharmacological spectrum including anticancer activity
Other thiazole-pyrimidine derivativesVariableSome exhibit selective action towards specific cancer types

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study conducted by Finiuk et al. demonstrated that various 2-amino-thiazole derivatives showed selective nanomolar inhibitory activity against human cancerous cell lines. The introduction of specific substituents significantly enhanced their anticancer properties, indicating a strong structure–activity relationship .
  • Molecular Docking Studies : Molecular docking studies have elucidated the binding modes of this compound to its target proteins, revealing critical interactions that contribute to its inhibitory effects on CDKs .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic evaluations suggest that this compound possesses favorable solubility and bioavailability profiles, making it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

N-(2-chloro-5-methylpyrimidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H7ClN4S/c1-5-4-11-7(9)12-6(5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

KSRQBZFEBQQSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=NC=CS2)Cl

Origin of Product

United States

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